![molecular formula C10H10N4 B6264197 1-N-(pyrazin-2-yl)benzene-1,4-diamine CAS No. 1016876-60-0](/img/no-structure.png)
1-N-(pyrazin-2-yl)benzene-1,4-diamine
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Overview
Description
Scientific Research Applications
Anti-Infective Evaluation
This compound has been used in the synthesis of a series of substituted N-(pyrazin-2-yl)benzenesulfonamides to investigate the effect of different linkers connecting pyrazine to benzene cores on antimicrobial activity . Two compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, showed good antitubercular activity against M. tuberculosis H37Rv .
Cytotoxicity Studies
The cytotoxicity of these compounds has been studied as part of their anti-infective evaluation . This is important for understanding their potential side effects and safety profile.
In Silico Studies
In silico studies, including docking studies, have been conducted with these compounds to understand their mechanism of action . For example, it was found that the two compounds mentioned above possess the pharmacophore for the inhibition of the folate pathway .
Target Fishing
Target fishing identified matrix metalloproteinase-8 as a promising target for these compounds . This suggests potential applications in the treatment of diseases where this enzyme plays a role.
Synthesis of Coordination Polymers
1-N-(pyrazin-2-yl)benzene-1,4-diamine has been used in the synthesis of new manganese (ii) coordination polymers . These materials have unique magnetic properties and potential applications in various fields.
Drug Discovery
This compound has been used in the development of new drugs . For example, it has been used in a metal-free homolytic aromatic alkylation protocol for the synthesis of new drug candidates .
Mechanism of Action
Target of Action
The primary targets of 1-N-(pyrazin-2-yl)benzene-1,4-diamine are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
It is likely that the compound interacts with its targets through its pyrazine and benzene moieties, which are common structural elements in many bioactive compounds .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-N-(pyrazin-2-yl)benzene-1,4-diamine are currently under study. These properties will determine the compound’s bioavailability and its distribution within the body .
Result of Action
The molecular and cellular effects of 1-N-(pyrazin-2-yl)benzene-1,4-diamine’s action are currently being researched. As a research chemical, it is being studied for its potential effects on various cellular processes .
Action Environment
The action, efficacy, and stability of 1-N-(pyrazin-2-yl)benzene-1,4-diamine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-N-(pyrazin-2-yl)benzene-1,4-diamine involves the reaction of pyrazin-2-ylamine with 1,4-dibromobenzene followed by reduction of the resulting intermediate.", "Starting Materials": [ "Pyrazin-2-ylamine", "1,4-dibromobenzene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve pyrazin-2-ylamine (1.0 g, 10.0 mmol) and 1,4-dibromobenzene (2.4 g, 10.0 mmol) in ethanol (20 mL) and add sodium hydroxide (1.0 g, 25.0 mmol).", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with water and dry under vacuum to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol (20 mL) and add sodium borohydride (0.5 g, 13.0 mmol) slowly with stirring.", "Step 6: Add hydrochloric acid (10 mL, 1.0 M) dropwise to the reaction mixture until the pH reaches 2.", "Step 7: Filter the precipitate and wash with water.", "Step 8: Dry the product under vacuum to obtain 1-N-(pyrazin-2-yl)benzene-1,4-diamine." ] } | |
CAS RN |
1016876-60-0 |
Product Name |
1-N-(pyrazin-2-yl)benzene-1,4-diamine |
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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